molecular formula C20H23ClN2O4S B3938098 N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide

N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide

Cat. No.: B3938098
M. Wt: 422.9 g/mol
InChI Key: QRUGLYXEXOYFGR-UHFFFAOYSA-N
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Description

N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is characterized by the presence of a chloro-substituted phenyl group, a phenylsulfonyl group, and a tetrahydrofuran-2-ylmethyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-chloro-4-methylphenylamine and phenylsulfonyl chloride. These intermediates are then reacted with glycine derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

    Preparation of Intermediates: Synthesis of 3-chloro-4-methylphenylamine and phenylsulfonyl chloride.

    Coupling Reactions: Reaction of intermediates with glycine derivatives.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as a building block for synthesizing more complex molecules.

    Materials Science: Investigated for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target proteins. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide
  • N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)alaninamide

Uniqueness

N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)glycinamide is unique due to its specific substitution pattern and the presence of the tetrahydrofuran-2-ylmethyl group

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-15-9-10-16(12-19(15)21)23(28(25,26)18-7-3-2-4-8-18)14-20(24)22-13-17-6-5-11-27-17/h2-4,7-10,12,17H,5-6,11,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUGLYXEXOYFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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